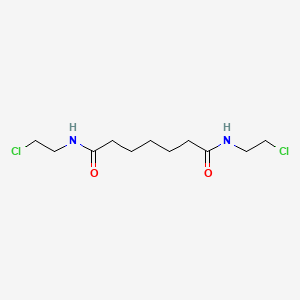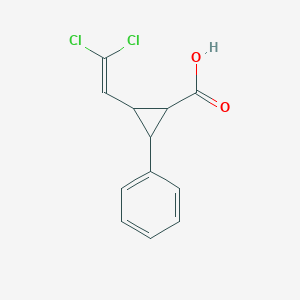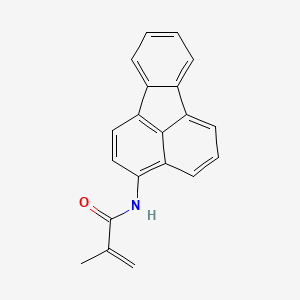![molecular formula C26H35N3O B14512262 1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine CAS No. 62665-10-5](/img/structure/B14512262.png)
1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a methoxyphenyl group and three pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine typically involves multiple steps. One common approach is the Friedel-Crafts acylation, followed by a series of reduction and substitution reactions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl₃) and reducing agents like lithium aluminum hydride (LiAlH₄) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,3-Propanediyl)bisbenzene: Similar in structure but lacks the methoxyphenyl and pyrrolidine groups.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): Contains a methoxyphenyl group but differs in the rest of the structure.
Uniqueness
1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is unique due to its combination of a methoxyphenyl group and three pyrrolidine rings, which confer distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
62665-10-5 |
|---|---|
Molecular Formula |
C26H35N3O |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
1-[2-[(4-methoxyphenyl)methyl]-3,5-dipyrrolidin-1-ylphenyl]pyrrolidine |
InChI |
InChI=1S/C26H35N3O/c1-30-23-10-8-21(9-11-23)18-24-25(28-14-4-5-15-28)19-22(27-12-2-3-13-27)20-26(24)29-16-6-7-17-29/h8-11,19-20H,2-7,12-18H2,1H3 |
InChI Key |
PYSGSGISRWHFCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=C(C=C2N3CCCC3)N4CCCC4)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)
![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)
![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)
![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)



![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)
![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)



